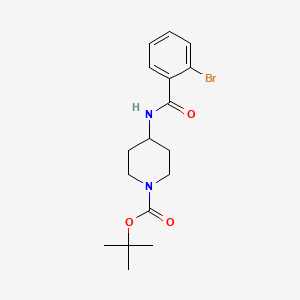

tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2-bromobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)19-15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGVXZGSAPUNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Bromination: The bromine atom is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.

Amidation: The final step involves the formation of the amide bond between the piperidine ring and the 2-bromobenzoyl group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.

Oxidation Reactions: Oxidation can occur at the piperidine ring or the benzamido group, leading to various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while reduction can lead to the formation of a secondary amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research indicates that tert-butyl 4-(2-bromobenzamido)piperidine-1-carboxylate can be utilized in the development of antibacterial agents. Compounds derived from this structure have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For example, derivatives have been investigated for their ability to inhibit bacterial growth, with some modifications leading to enhanced potency against Mycobacterium tuberculosis .

1.2 Beta-Lactamase Inhibition

The compound is also relevant in the context of beta-lactamase inhibitors. These inhibitors are crucial for overcoming antibiotic resistance mechanisms in bacteria. This compound serves as a precursor for synthesizing more complex structures that exhibit beta-lactamase inhibitory activity, thereby improving the efficacy of beta-lactam antibiotics when used in combination therapy .

Synthetic Organic Chemistry

2.1 Synthesis of Complex Molecules

this compound is frequently employed as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further derivatization, making it a versatile building block in organic synthesis. For instance, it can be transformed into other piperidine derivatives through nucleophilic substitution reactions or coupling reactions with other electrophiles .

2.2 Development of New Synthetic Routes

The compound has been utilized to explore new synthetic methodologies that enhance yield and selectivity in chemical reactions. Researchers have reported innovative approaches that leverage the reactivity of the bromine atom and the carboxylate group, leading to the formation of diverse chemical entities with potential biological activity .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperidine and benzamido groups. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The bromobenzamido group in the target compound enables cross-coupling reactions critical for biaryl synthesis, whereas diazo or formyl analogs prioritize cyclization or amination .

- Solubility: Fluorinated derivatives (e.g., difluorobenzylamino) exhibit improved blood-brain barrier penetration compared to brominated analogs .

- Market Trends : Brominated piperidine derivatives dominate pharmaceutical research, while pyrazole-substituted analogs see higher demand in agrochemistry .

Biological Activity

tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20BrN2O2

- Molecular Weight : 348.24 g/mol

This compound contains a bromobenzamide moiety attached to a piperidine ring, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural features often act as enzyme inhibitors or receptor modulators. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that influence cellular responses.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against strains of Mycobacterium tuberculosis, with IC50 values indicating potent inhibition of bacterial growth.

Anticancer Activity

In vitro studies have reported that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects in models of neurodegenerative diseases. Preliminary studies indicate that it can reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Tuberculosis Treatment : A study investigated the use of this compound in combination therapy for drug-resistant Mycobacterium tuberculosis. Results showed enhanced efficacy when used alongside traditional antibiotics, significantly reducing bacterial load in animal models.

- Cancer Therapeutics : In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a notable reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

Q & A

Q. How can researchers investigate its potential as a TDO2 (tryptophan 2,3-dioxygenase) inhibitor?

- Methodological Answer :

- Enzyme Activity Assay : Measure kynurenine production (UV-Vis at 365 nm) in recombinant TDO2 incubations.

- Cellular Models : Use IDO1/TDO2-overexpressing HEK-293 cells; quantify tryptophan metabolites via LC-MS/MS.

- In Vivo Validation : Administer in murine models (e.g., CT26 tumors) and monitor tumor immune infiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.